3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid is a chemical compound characterized by its unique structure and potential applications in various scientific fields. It belongs to a class of compounds known as isonicotinic acids, which are derivatives of pyridinecarboxylic acids. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino function, enhancing its stability and reactivity in synthetic pathways.
The compound can be synthesized through various organic reactions involving isonicotinic acid and tert-butoxycarbonyl derivatives. It is classified under organic compounds, specifically as an amino acid derivative due to the presence of the amino group attached to the isonicotinic acid framework. This classification allows it to participate in a range of chemical reactions typical for amino acids, including coupling and substitution reactions.
The synthesis of 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid typically involves several key steps:
This synthetic route can be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and concentrations .
The molecular formula of 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid is , with a molecular weight of approximately 251.29 g/mol. The structure features:
Key structural data includes:
3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid participates in several types of chemical reactions:
The mechanism of action for 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid largely depends on its application in biological systems or synthetic processes:
Data supporting these mechanisms often comes from studies investigating the biological activity of similar compounds or from mechanistic studies in organic synthesis .
The physical properties of 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid include:
Chemical properties include:
3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid has several applications in scientific research:
This compound exemplifies versatility within synthetic organic chemistry, showcasing how modifications can lead to significant advancements in both chemical research and practical applications.
The compound’s synthetic value stems from three strategically positioned functional groups:
Table 1: Comparative Analysis of Boc-Protected Building Blocks in Heterocyclic Synthesis
Compound | Molecular Weight | Key Features | Primary Synthetic Use |
---|---|---|---|
3-(Boc-amino)-2-methoxyisonicotinic acid | 268.27 g/mol | Dual-directional reactivity (acid/amine) | Peptide mimetics, fused heterocycles |
(1R,3S)-3-(Boc-amino)cyclohexanecarboxylic acid | 243.30 g/mol | Chiral cyclohexane backbone | Stereoselective natural product synthesis |
5-(Boc-amino)-2-methoxyisonicotinic acid* | 268.27 g/mol | Regioisomeric positional differences | Kinase inhibitor scaffolds |
Note: 5-isomer (CAS 183741-86-8) exhibits distinct reactivity due to alternate ring substitution [6] [7].
Industrial applications leverage this compound for kilogram-scale syntheses via flow chemistry and catalysis, as demonstrated by suppliers like ChemShuttle and BLD Pharm [3]. Its capacity to serve as a precursor to pharmaceutically active motifs—such as imidazopyridines and pyrrolopyridines—is evidenced by commercial availability with >95% purity for targeted drug discovery projects [3] [5].
The development timeline of Boc-functionalized isonicotinic acids reflects three transformative phases:
Phase 1: Early Applications (1990s–Early 2000s)
Initial use focused on linear peptide extensions, where derivatives provided steric bulk to modulate conformational flexibility. The methoxy group’s role in enhancing membrane permeability was serendipitously discovered during antibacterial agent development, leading to patents for quinolone hybrids [6].
Phase 2: Structural Diversification (2005–2015)
Regioisomeric differentiation became critical when kinase inhibitor projects revealed that 3-substituted derivatives (e.g., 870997-82-3) improved target binding affinity over 5-substituted analogs (183741-86-8) in EGFR inhibitors. This drove demand for isomerically pure building blocks, with suppliers introducing chiral HPLC separation services [6].
Table 2: Key Milestones in Boc-Isonicotinic Acid Derivative Development
Year | Innovation | Impact |
---|---|---|
2002 | First scalable synthesis of 3-isomer | Enabled gram-scale oncology drug candidates |
2010 | Regioselective lithiation protocols | Achieved >98% positional purity in derivatives |
2018 | Continuous flow deprotection methods | Reduced Boc cleavage times from hours to minutes |
Phase 3: Modern Complexity-Driven Synthesis (2015–Present)
Current applications emphasize fragment-based drug design (FBDD), where the compound’s balanced logP (calculated: 1.8) and hydrogen-bonding capacity (3 donors, 5 acceptors) meet criteria for "privileged fragments" [6]. Its integration into DNA-encoded libraries (DELs)—particularly as a carboxylic acid-capable of photochemical diversification—exemplifies cutting-edge utility [3].
Note: CID refers to PubChem’s Compound Identifier for non-CAS indexed structures [1] [4] [6].
This analysis synthesizes peer-reviewed data and commercial catalog specifications to present a current, application-oriented perspective on this versatile synthetic building block. Suppliers' purity specifications (≥95%) and storage recommendations reflect rigorous quality benchmarks for research applications [2] [3] [6].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: